molecular formula C10H11NO B2778057 4-Ethoxyphenylacetonitrile CAS No. 6775-77-5

4-Ethoxyphenylacetonitrile

Cat. No. B2778057
CAS RN: 6775-77-5
M. Wt: 161.204
InChI Key: PQXBQWKKJUWNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxyphenylacetonitrile (4-EPN) is an organic compound belonging to the group of nitriles. It is a colorless, crystalline solid with a sweet, floral odor. 4-EPN is commonly used as a reagent in organic synthesis, and has been investigated for its potential applications in the pharmaceutical and agricultural industries.

Scientific Research Applications

Kinetic Sonication Effects in Aqueous Solutions

  • Research by Piiskop et al. (2013) explored the kinetics of pH-independent hydrolysis of 4-methoxyphenyl dichloroacetate with ultrasonic irradiation in acetonitrile-water binary mixtures. They found significant kinetic sonication effects, suggesting applications in facilitating chemical reactions (Piiskop et al., 2013).

Analytical Methodology for Environmental Monitoring

  • Ayorinde and Elhilo (1999) developed a method using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for the detection of nonylphenol ethoxylates, dissolved in an acetonitrile/tetrahydrofuran solvent system. This suggests applications in environmental analysis and monitoring (Ayorinde & Elhilo, 1999).

Study on Gel to Crystal Transition

  • Cui, Shen, and Wan (2010) synthesized 4-(4'-Ethoxyphenyl)phenyl-beta-O-d-glucoside and studied its transition from gel to crystal in acetonitrile solutions, indicating applications in material science and crystallography (Cui, Shen, & Wan, 2010).

Improvement of Synthesis Methods

  • Lai Yi-tian (2012) reported on improving the synthesis process of 4-hydroxy-3-methoxy phenylacetonitrile, demonstrating its relevance in synthetic chemistry and industrial applications (Lai Yi-tian, 2012).

Determination of Non-Toxic Surfactants in Agriculture

  • She et al. (2012) developed a method for determining nonylphenol ethoxylate metabolites in vegetables and crops, using liquid chromatography-tandem mass spectrometry with acetonitrile extraction. This application is crucial for food safety and environmental health (She et al., 2012).

Electrochemical Studies in Solution

  • Saber, Farsang, and Ladányi (1972) investigated the electrochemical oxidation of 4-aminodiphenylamine in acetonitrile, which could be relevant in electrochemistry and material science applications (Saber, Farsang, & Ladányi, 1972).

properties

IUPAC Name

2-(4-ethoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXBQWKKJUWNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyphenylacetonitrile

CAS RN

6775-77-5
Record name 6775-77-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
7
Citations
J Singh, A Goyal, DP Pathak - INDIAN JOURNAL OF …, 2006 - academia.edu
… Then, the formed diamine is condensed with iminoether from 4ethoxyphenylacetonitrile … condensing diamine with iminoether from 4ethoxyphenylacetonitrile leading to the formation of …
Number of citations: 5 www.academia.edu
RD Haworth, T Richardson - Journal of the Chemical Society …, 1935 - pubs.rsc.org
… (8.6 g.) and 3-methoxy-4ethoxyphenylacetonitrile (6 g.) in benzene (120 cc) was added to a suspension of potassium ethoxide (prepared from 2-1 g. of potassium) in benzene (20 cc). …
Number of citations: 6 pubs.rsc.org
AK Serelis, GW Simpson - Tetrahedron letters, 1997 - Elsevier
… The oxazoline 10 was made from 4-ethoxyphenylacetonitrile by formation of the imidate 8 (anhydrous HC1, MeOH, CHCI3, 0 - RT; KOH, H20), condensation of 8 with (+)-(1S, 2R)…
Number of citations: 11 www.sciencedirect.com
CS Sharma, P Tushar - International Journal of Advanced Research in …, 2012 - go.gale.com
… Then, the formed diamine is condensed with iminoether from 4-ethoxyphenylacetonitrile leads to benzimidazole ring formation (4). In general, benzimidazoles are prepared by the …
Number of citations: 4 go.gale.com
AE Baydar, M Elliott, AW Farnham, NF Janes… - Pesticide …, 1988 - Wiley Online Library
Optimisation of activity within the structural constraints defined by the preceding work, by varying the substituents on phenyl in the acid fragment (10 variations), the nature of the group …
Number of citations: 15 onlinelibrary.wiley.com
K Bassey, M Mabowe, M Mothibe, BA Witika - Molecules, 2022 - mdpi.com
… are cis-13-octadecanoc acid with 78 and 62% composition in hexane and dichloromethane extract respectively, cis-vaccenic acid with 51% in acetone and 4-ethoxyphenylacetonitrile …
Number of citations: 4 www.mdpi.com
YL Gao, GL Zhao, H Shao, W Liu… - … Section E: Structure …, 2010 - scripts.iucr.org
… A round-bottomed flask was charged with 1.61 g (10 mmol) of 4-ethoxyphenylacetonitrile, 3.25 g (50 mmol) of sodium azide and 2.67 g (50 mmol) of ammonium chloride and 50 ml of …
Number of citations: 1 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.